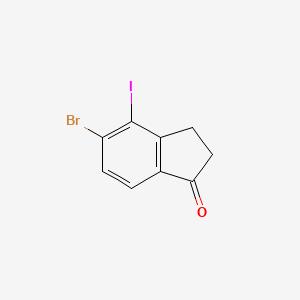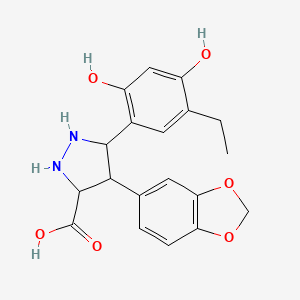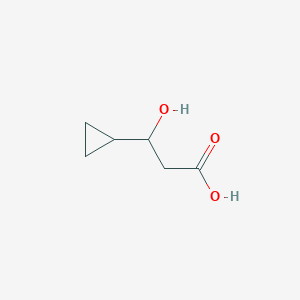
Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane is a complex organic compound with a unique structure that includes multiple isopropyl groups, a methoxymethoxy group, and a phenoxy group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate, which is achieved through the reaction of 3-isopropyl-4-(methoxymethoxy)benzyl chloride with a suitable base.
Coupling with Phenol: The benzyl intermediate is then coupled with 3,5-dimethylphenol in the presence of a catalyst to form the desired phenoxy compound.
Silane Introduction: Finally, the phenoxy compound is reacted with triisopropylchlorosilane under anhydrous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Triisopropyl(4-(3-isopropyl-4-methoxybenzyl)-3,5-dimethylphenoxy)silane
- Triisopropyl(4-(3-isopropyl-4-hydroxybenzyl)-3,5-dimethylphenoxy)silane
Uniqueness
Triisopropyl(4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)silane is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C29H46O3Si |
|---|---|
分子量 |
470.8 g/mol |
IUPAC名 |
[4-[[4-(methoxymethoxy)-3-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H46O3Si/c1-19(2)27-16-25(12-13-29(27)31-18-30-11)17-28-23(9)14-26(15-24(28)10)32-33(20(3)4,21(5)6)22(7)8/h12-16,19-22H,17-18H2,1-11H3 |
InChIキー |
JGEDAKSOKVIKAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)OCOC)C(C)C)C)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


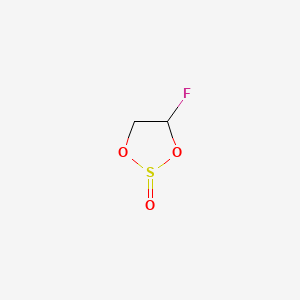

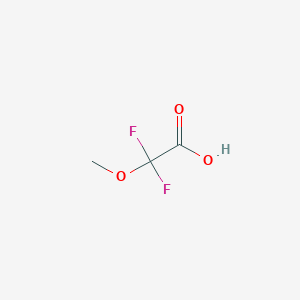
![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)
![1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B12330623.png)




![1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12330657.png)
